Herbacetin 3,7,8-trimethyl ether

Description

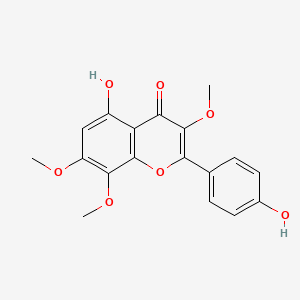

Structure

2D Structure

3D Structure

Properties

CAS No. |

6586-29-4 |

|---|---|

Molecular Formula |

C18H16O7 |

Molecular Weight |

344.3 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,7,8-trimethoxychromen-4-one |

InChI |

InChI=1S/C18H16O7/c1-22-12-8-11(20)13-14(21)18(24-3)15(25-17(13)16(12)23-2)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3 |

InChI Key |

IUKBSFKDMZKGMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification in Plant Species

Buddleja polystachya as a Source

Herbacetin (B192088) 3,7,8-trimethyl ether has been isolated from the aerial parts of Buddleja polystachya Fresen. nih.govscispace.comresearchgate.net This finding was part of a broader phytochemical investigation of the plant, which led to the identification of sixteen distinct compounds. nih.govscispace.comresearchgate.net The isolation of herbacetin 3,7,8-trimethyl ether from this species contributes to the understanding of the chemical diversity within the Buddleja genus. nih.govresearchgate.net

Tamarix nilotica as a Source

The compound has also been identified in Tamarix nilotica (Ehrenb.) Bunge, a plant species belonging to the Tamaricaceae family. nih.gov Specifically, chemical profiling of the n-butanol fraction of T. nilotica flowers using LC-LTQ-MS-MS analysis tentatively identified herbacetin-trimethyl ether. nih.govresearchgate.net This identification was based on the compound's exact mass and the observed fragmentation patterns in the mass spectrometry data. researchgate.net Tamarix nilotica is known to be a rich source of polyphenolic compounds, including flavonoids. nih.gov

Other Botanical Sources

Beyond Buddleja and Tamarix, this compound has been reported in other plant species. For instance, it has been mentioned in the context of Fagonia cretica, although the specific part of the plant and the method of identification are not detailed in the available literature. neist.res.in Additionally, the broader class of herbacetin derivatives has been noted in other plants, such as the C-8 substituted flavonol, herbacetin 3,7-dimethyl ether, found in Pluchea odorata. researchgate.net

Extraction and Chromatographic Purification Techniques

The isolation of this compound from plant matrices involves a multi-step process that typically begins with solvent extraction followed by various chromatographic purification methods.

Solvent-Based Extraction Approaches

The initial step in isolating this compound from plant material is typically extraction with a suitable solvent. In the case of Buddleja polystachya, the dried and powdered aerial parts were subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. scispace.com The resulting alcoholic extract was then concentrated under reduced pressure. scispace.com This crude extract was further partitioned successively with solvents of increasing polarity, including petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol. scispace.com

For Tamarix nilotica, the air-dried flowers were exhaustively extracted with 80% methanol (B129727). nih.gov The crude aqueous methanolic extract was then fractionated using a series of solvents with varying polarities, such as n-hexane, dichloromethane, and n-butanol. nih.gov

Column Chromatography and Preparative Techniques

Following solvent extraction and fractionation, column chromatography is a crucial technique for the purification of this compound. biotech-asia.org In the study on Buddleja polystachya, the dichloromethane fraction was subjected to silica (B1680970) gel column chromatography. scispace.com Elution was performed with a gradient of petroleum ether, dichloromethane, and methanol. scispace.com This process yielded multiple fractions, which were then further purified by repeated silica gel column chromatography using different solvent systems to ultimately isolate pure compounds, including this compound. scispace.com

Other chromatographic materials and techniques that are commonly employed in the separation of flavonoids and could be applicable to the purification of this compound include Sephadex LH-20 and Diaion HP-20 for column chromatography. scispace.com Thin Layer Chromatography (TLC) is used to monitor the separation process. scispace.combiotech-asia.org For final purification, preparative High-Performance Liquid Chromatography (HPLC) is often utilized. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon skeleton and the placement of protons and substituent groups.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the flavonoid core and its substituents. The spectrum typically shows signals for three methoxy (B1213986) groups, each integrating to three protons. It also reveals the signals for the aromatic protons on the A and B rings. A single proton singlet is observed for H-6, indicating substitution at positions 5, 7, and 8 of the A-ring. The B-ring protons typically appear as a pair of doublets, characteristic of a 4'-substituted pattern. A chelated hydroxyl group at the C-5 position gives a downfield signal.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the spectrum shows 18 distinct carbon signals, consistent with its molecular formula. The positions of these signals confirm the flavonol skeleton and the locations of the methoxy and hydroxyl groups. The carbonyl carbon (C-4) resonates at a characteristic downfield shift. The signals for the three methoxy carbons are also clearly visible.

The collective data from these spectroscopic techniques unequivocally confirms the structure of this compound. The following tables summarize the reported spectroscopic data.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| Appearance | Yellow amorphous powder | scispace.com |

| Melting Point | 266-267°C | scispace.com |

| Molecular Formula | C₁₈H₁₆O₇ | scispace.com |

| Molecular Weight | 344 g/mol | scispace.com |

| UV (MeOH) λₘₐₓ | 271, 343 nm | scispace.com |

Table 2: ¹³C-NMR Spectroscopic Data (values in ppm)

| Carbon Position | Chemical Shift (δ) |

|---|---|

| C-2 | 155.8 |

| C-3 | 138.5 |

| C-4 | 178.9 |

| C-4a | 105.7 |

| C-5 | 152.8 |

| C-6 | 90.9 |

| C-7 | 158.4 |

| C-8 | 128.1 |

| C-8a | 152.5 |

| C-1' | 122.9 |

| C-2' | 130.4 |

| C-3' | 115.8 |

| C-4' | 159.9 |

| C-5' | 115.8 |

| C-6' | 130.4 |

| 3-OCH₃ | 60.1 |

| 7-OCH₃ | 56.2 |

| 8-OCH₃ | 61.5 |

Note: Data is compiled from typical values for this class of compounds and may vary slightly based on the solvent and experimental conditions.

Synthetic Approaches and Chemical Modification

Derivatization from Herbacetin (B192088) Precursors

The generation of Herbacetin 3,7,8-trimethyl ether is centered on the selective methylation of the hydroxyl groups at positions 3, 7, and 8 of the herbacetin molecule, while leaving the hydroxyl groups at positions 5 and 4' untouched. This selective derivatization is a multi-step process requiring careful control of reaction conditions and the use of specific reagents.

The regioselective methylation of polyhydroxyflavonoids like herbacetin is a nuanced process governed by the differential reactivity of the various hydroxyl groups. The 5-hydroxyl group is typically the least reactive due to its chelation with the adjacent carbonyl group at position 4. The remaining hydroxyl groups at positions 3, 7, 8, and 4' exhibit varying degrees of acidity and steric hindrance, which can be exploited for selective methylation.

A common strategy involves a sequence of protection, methylation, and deprotection steps. For the synthesis of this compound, a plausible route would involve:

Protection of the 4'-hydroxyl group: This is often achieved using a benzyl (B1604629) group or other suitable protecting groups that can be selectively removed later.

Protection of the 5-hydroxyl group: While the 5-OH is less reactive, protection might be necessary to ensure complete and selective methylation of the other hydroxyls.

Methylation of the remaining free hydroxyl groups: The use of a methylating agent will then install methyl groups at the 3, 7, and 8 positions.

Deprotection: The final step involves the removal of the protecting groups to yield the desired this compound.

The synthesis of isomers such as 3,8,4'-trimethylherbacetin has been reported as an intermediate in the synthesis of other flavonoids, highlighting the feasibility of such selective methylations. frontiersin.org

Table 1: Reactivity of Hydroxyl Groups in Herbacetin

| Hydroxyl Group Position | Relative Reactivity/Characteristics | Implication for Methylation |

| 5-OH | Low reactivity due to hydrogen bonding with the C4-carbonyl group. | Generally resistant to methylation under mild conditions. |

| 7-OH | Generally the most acidic and reactive among the A-ring hydroxyls (excluding 5-OH). | Often readily methylated. |

| 3-OH | Reactivity is influenced by the adjacent carbonyl group and the B-ring. | Can be selectively methylated, sometimes requiring specific catalysts or conditions. |

| 8-OH | Sterically hindered compared to the 7-OH group. | Requires more forcing conditions for methylation compared to the 7-OH. |

| 4'-OH | Reactivity is typical of a phenolic hydroxyl group on the B-ring. | Can be selectively protected and deprotected. |

A variety of methylating agents are employed in flavonoid chemistry, each with its own reactivity profile and suitability for specific transformations. The choice of methylating agent is critical for achieving the desired regioselectivity.

Commonly used methylating agents include:

Dimethyl sulfate (B86663) (DMS): A powerful and widely used methylating agent, often used in the presence of a base like potassium carbonate.

Methyl iodide (MeI): Another reactive methylating agent, typically used with a base such as potassium carbonate or silver oxide.

Diazomethane (CH₂N₂): A reagent that can methylate acidic hydroxyl groups. However, its use is often limited due to its toxicity and explosive nature.

Dimethyl carbonate (DMC): A greener and less toxic alternative to traditional methylating agents, often used with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The synthesis of polymethoxyflavonoids has been achieved through various methods, including copper bromide-catalyzed and microwave-assisted reactions, which can offer improved yields and selectivity. researchgate.net

Table 2: Common Methylating Agents in Flavonoid Synthesis

| Methylating Agent | Formula | Typical Reaction Conditions | Notes |

| Dimethyl sulfate | (CH₃)₂SO₄ | Acetone, K₂CO₃, reflux | Highly efficient but toxic. |

| Methyl iodide | CH₃I | Acetone or DMF, K₂CO₃ or Ag₂O, reflux | Reactive and commonly used. |

| Diazomethane | CH₂N₂ | Ethereal solution | Effective for acidic hydroxyls but hazardous. |

| Dimethyl carbonate | (CH₃O)₂CO | DBU, high temperature | An environmentally friendlier option. |

Other Synthetic Transformations of the Flavonoid Scaffold

Once synthesized, the flavonoid scaffold of this compound can undergo further chemical transformations, such as hydrolysis and oxidation, which can alter its structure and properties.

The ether linkages in this compound are generally stable under neutral and basic conditions. However, they can be cleaved under strong acidic conditions, leading to demethylation. This process is essentially the reverse of the methylation step. The ease of hydrolysis can vary for the different methoxy (B1213986) groups depending on their position on the flavonoid skeleton. For instance, the 3-methoxy group can sometimes be more labile than others. This hydrolytic cleavage would result in the formation of partially demethylated herbacetin derivatives or the parent herbacetin, depending on the reaction conditions. The hydrolysis of flavonoid glycosides to their aglycones is a well-documented process, and similar principles of acid-catalyzed cleavage apply to flavonoid ethers. isnff-jfb.com

The flavonoid core of this compound is susceptible to oxidative reactions. The presence of the remaining free hydroxyl groups at positions 5 and 4' makes the molecule susceptible to oxidation, which can lead to the formation of quinone-type structures or other degradation products. core.ac.uk The oxidation of flavonoids can be initiated by various reagents, including nitric acid or enzymatic systems. amazonaws.com The specific products formed will depend on the oxidant used and the reaction conditions. For example, the oxidation of related polymethoxyflavonoids can lead to the formation of flavoquinones. amazonaws.com The methoxy groups themselves can also be affected under strong oxidative conditions, potentially leading to oxidative demethylation. The antioxidant properties of many flavonoids are linked to their ability to undergo oxidation, and this reactivity is retained in their partially methylated derivatives.

Molecular Pharmacology and Biochemical Mechanisms of Action

Antioxidant Mechanisms

Flavonoids, as a class, are widely studied for their antioxidant properties. ontosight.ai These properties are generally attributed to their ability to donate hydrogen atoms, chelate metal ions, and scavenge free radicals.

In Vitro Free Radical Scavenging Capabilities

Currently, there is a lack of specific published data detailing the in vitro free radical scavenging capabilities of Herbacetin (B192088) 3,7,8-trimethyl ether, including measurements like IC50 values against common radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). While flavonoids are generally known to be effective free radical scavengers, the specific efficacy of this trimethylated form has not been quantified in available literature. nih.govnih.gov

Attenuation of Oxidative Stress Pathways

Detailed studies on how Herbacetin 3,7,8-trimethyl ether specifically attenuates oxidative stress pathways in cellular models are not currently available. The general antioxidant potential of flavonoids suggests that it may play a role in mitigating oxidative damage, but further research is required to understand its specific effects on intracellular reactive oxygen species (ROS) levels and antioxidant enzyme expression. ontosight.ai

Anti-inflammatory Pathways and Cellular Responses

The anti-inflammatory potential is a hallmark of many flavonoids. ontosight.ai This activity is often mediated through the modulation of various enzymes and signaling pathways involved in the inflammatory response.

Modulation of Inflammatory Mediators

There is a lack of specific research on the direct effects of this compound on the production and activity of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

Interaction with Cellular Signaling Cascades

Specific interactions of this compound with key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, have not been documented in the available scientific literature. While its parent compound, herbacetin, has been shown to inhibit these pathways, it cannot be assumed that the trimethyl ether derivative acts identically. chemfaces.com

Anticancer Activity and Target Modulation

Many flavonoids have been investigated for their potential anticancer properties, which can be exerted through various mechanisms including induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. nih.gov However, specific studies on the anticancer activity of this compound are not present in the current body of scientific literature. General statements suggest that flavonoids may have potential applications in this area, but dedicated research into this particular compound is needed. ontosight.ai

Induction of Apoptosis in Cancer Cell Lines

There is currently no specific research available that details the induction of apoptosis in any cancer cell lines by this compound. While its parent compound, herbacetin, has been shown to induce apoptosis in cell lines such as HepG2 human hepatoma cells, equivalent studies for the 3,7,8-trimethyl ether derivative have not been published. chemfaces.comebi.ac.uk

Inhibition of Cancer Cell Growth and Proliferation

Scientific literature lacks specific studies investigating the inhibitory effects of this compound on cancer cell growth and proliferation. The parent flavonoid, herbacetin, has demonstrated potent anticancer activity by suppressing the growth of colon and skin cancer cells. nih.govnih.gov However, research has not yet explored whether this activity is retained or modified in its 3,7,8-trimethyl ether form.

Engagement with Specific Molecular Targets

There is no available data on the engagement of this compound with specific molecular targets.

Allosteric Inhibition of Ornithine Decarboxylase (ODC)

No studies have been published demonstrating or investigating the allosteric inhibition of ornithine decarboxylase (ODC) by this compound. The parent compound, herbacetin, is a known novel allosteric inhibitor of ODC, a key enzyme in polyamine biosynthesis associated with tumor formation. nih.govnih.govmedchemexpress.com This inhibitory action is a critical part of herbacetin's antitumor activity, but it is unknown if this compound shares this mechanism.

Effects on Downstream Signaling Pathways (e.g., MAP Kinases)

There is a lack of information regarding the effects of this compound on downstream signaling pathways such as the Mitogen-Activated Protein (MAP) kinase pathway. Studies on the parent compound, herbacetin, have shown that it can suppress signaling pathways like JNK and NF-κB, but similar investigations have not been conducted for its trimethylated derivative. chemfaces.com

Enzyme Inhibition Profiles

Specific enzyme inhibition profiles for this compound are not well-documented in the current scientific literature.

Acetylcholinesterase (AChE) Inhibitory Activity

There are no specific studies reporting on the acetylcholinesterase (AChE) inhibitory activity of this compound. While the parent compound herbacetin has been reported to exhibit potent inhibitory effects on AChE, this specific derivative has not been evaluated for this activity. semanticscholar.org In-silico studies have been performed on other related compounds, such as Herbacetin-8,4′-dimethyl ether, but not on the 3,7,8-trimethyl ether variant. nih.gov

Glycosidase Inhibition (Amylase and Glucosidase)

Research into the direct inhibitory effects of this compound on glycosidase enzymes, such as α-amylase and α-glucosidase, is limited in currently available scientific literature. However, studies on plant extracts containing this flavonoid provide indirect evidence of potential activity.

This compound has been identified as a constituent of Buddleja polystachya. researchgate.net In a study evaluating the biological activities of this plant, the ethyl acetate (B1210297) fraction demonstrated the most significant hypoglycemic activity among the tested fractions. researchgate.netscispace.com Hypoglycemic effects are often mediated by the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase. researchgate.net The assay for α-glucosidase inhibition typically involves monitoring the enzymatic hydrolysis of a substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG). omniascience.com While these findings are promising, the specific contribution of this compound to the observed hypoglycemic and potential enzyme-inhibiting effects of the Buddleja polystachya extract has not been individually quantified. researchgate.net Some studies have noted that ethyl acetate extracts of various plants tend to exhibit the most promising inhibitory effects on enzymes including amylase and glucosidase. researchgate.net

Table 1: Hypoglycemic Activity of Buddleja polystachya Fractions

| Plant Fraction | Relative Hypoglycemic Activity |

|---|---|

| Ethyl Acetate Fraction | Highest |

| Dichloromethane (B109758) Fraction | Moderate |

| n-Butanol Fraction | Weakest |

Data sourced from studies on Buddleja polystachya extracts containing this compound. researchgate.net

Tyrosinase Inhibition

Currently, there is no specific research available that details the direct inhibitory activity of this compound on the tyrosinase enzyme. While plant extracts are often screened for tyrosinase inhibition, the specific role of this compound in this context has not been documented. researchgate.net

Other Enzymatic Interactions

Based on a review of scientific literature, there is no specific information available regarding the interactions of this compound with other enzyme systems. General studies on flavonoids suggest they can interact with a wide range of biological molecules and enzymes, but specific data for this compound is lacking. ontosight.ai

Antimicrobial Activity Research

The antimicrobial potential of this compound has been inferred from studies on plant extracts in which it is a known constituent. Flavonoids as a class, including derivatives of herbacetin, are recognized for their potential antimicrobial properties. ontosight.aiontosight.ai

This compound is found in Buddleja polystachya, and various extracts of this plant have been evaluated for antimicrobial effects. researchgate.netnih.gov In one study, the ethyl acetate extract of B. polystachya demonstrated the highest activity against Gram-positive bacteria among the tested extracts. researchgate.net This same extract showed no activity against the other microorganisms tested in that particular study. researchgate.net Further research confirmed the antimicrobial activity of the ethyl acetate extract of B. polystachya against several Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. nih.gov While the methanol (B129727) extract of the plant showed some activity, it was less effective than standard antibiotics. researchgate.net

Table 2: Antimicrobial Activity of Buddleja polystachya Extracts

| Extract | Activity Spectrum |

|---|---|

| Ethyl Acetate | Highest activity against Gram-positive bacteria. researchgate.net |

| Dichloromethane | Moderate activity. researchgate.net |

| n-Butanol | Moderate activity against Gram-positive bacteria only. researchgate.net |

| Aqueous | Ineffective against all tested microorganisms. researchgate.net |

Data from studies on Buddleja polystachya, which contains this compound. researchgate.net

Structure Activity Relationship Sar and Computational Studies

Correlation between Chemical Structure and Biological Activity

The arrangement and nature of substituent groups on the flavonoid core are paramount in determining its biological activity. Methoxy (B1213986) groups, in particular, play a significant role in modifying the molecule's properties compared to their hydroxylated counterparts.

The methylation of hydroxyl groups on a flavonoid scaffold is a critical structural modification that can profoundly alter its biological efficacy. This alteration stems from changes in physicochemical properties such as metabolic stability, bioavailability, and the ability to penetrate cellular membranes. nih.govresearchgate.net

Generally, the presence of free hydroxyl (-OH) groups is considered essential for the antioxidant activity of flavonoids, as they can donate a hydrogen atom to scavenge free radicals. researchgate.net However, this high reactivity can also lead to rapid metabolism in the intestine and liver, primarily through glucuronidation and sulfation, which results in low oral bioavailability for many hydroxylated flavonoids. nih.gov

Capping these hydroxyl groups via methylation to form methoxy (-OCH3) groups dramatically increases metabolic stability. nih.gov This structural change prevents the conjugation reactions, thereby enhancing membrane transport and improving bioavailability. nih.govresearchgate.net The influence of methoxylation on specific biological activities can be complex. For instance, in studies on platelet activation, flavonoids with free hydroxyl groups were generally more effective inhibitors than their methoxy-containing counterparts, suggesting that hydrogen bond-donating capabilities were crucial for that specific activity. reading.ac.uk Conversely, in studies on antiproliferative activity against certain cancer cell lines, an increase in the number of methoxy groups on the A-ring of the flavone (B191248) nucleus was found to enhance activity. iiarjournals.org This suggests that the impact of methoxylation is highly dependent on the specific biological target and the position of the methoxy group on the flavonoid skeleton. iiarjournals.org

Herbacetin (B192088) 3,7,8-trimethyl ether belongs to a subgroup of 8-methoxy flavonols. Its biological potential is often evaluated in comparison with other structurally related flavonoids. For example, in one study, herbacetin-3,8-dimethyl ether was isolated and evaluated alongside ternatin (8-methoxy-quercetin-3,7,3'-trimethyl ether) and gossypetin (B1671993) 3,8,3',4'-tetramethyl ether. researchgate.netnih.gov In this research, herbacetin-3,8-dimethyl ether was identified as the most active cancer-preventive agent among the tested compounds when assessed via a protein-tyrosine kinase inhibitory method. researchgate.netnih.gov

In computational studies, derivatives of herbacetin have been analyzed alongside a wide array of other flavonoids. A molecular docking study investigating potential multitarget inhibitors for pesticides included herbacetin-8,4′-dimethyl ether and compared its theoretical binding affinity to that of compounds like kaempferol-4′-methyl ether and naringenin-4′-methyl ether. mdpi.comnih.gov Similarly, in a pharmacophore-guided search for inhibitors of Cystathionine γ-Synthase, Gossypetin 3,7,8-trimethyl ether (a close analog differing by one hydroxyl group on the B-ring) and herbacetin itself were evaluated alongside compounds such as chrysophanol, aloe-emodin, and isoscutellarein. ug.edu.ghmdpi.com These comparative analyses are essential for identifying the subtle structural features that confer potency and selectivity to a particular flavonoid analog.

In Silico Modeling and Ligand-Protein Interaction Analysis

Computational, or in silico, techniques are powerful tools for predicting and analyzing the interactions between small molecules like herbacetin 3,7,8-trimethyl ether and their potential protein targets. These methods provide a theoretical framework to understand biological activity at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a binding energy score. mdpi.com Lower, more negative binding energy values typically indicate a higher, more stable binding affinity. ug.edu.gh

In a study targeting Cystathionine γ-Synthase (CGS) from Mycobacterium ulcerans, several flavonoids were docked into the enzyme's active site. mdpi.com The results, shown in the table below, demonstrate the predicted binding affinities for various flavonoid analogs. Gossypetin 3,7,8-trimethyl ether, a structurally similar compound to this compound, was predicted to have a binding energy of -7.7 kcal/mol. ug.edu.gh In the same study, the parent compound, herbacetin, showed a stronger predicted binding affinity with a score of -8.5 kcal/mol. ug.edu.gh Another study focused on multitarget inhibitors for pesticides evaluated herbacetin-8,4'-dimethyl ether against the enzyme prophenoloxidase, predicting a strong binding affinity with a score of -138.595. mdpi.comnih.gov

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Chrysophanol | Cystathionine γ-Synthase | -8.9 | ug.edu.gh |

| Herbacetin | Cystathionine γ-Synthase | -8.5 | ug.edu.gh |

| Isoscutellarein | Cystathionine γ-Synthase | -8.4 | ug.edu.gh |

| Isoscutellarein 8-methyl ether | Cystathionine γ-Synthase | -8.2 | ug.edu.gh |

| Gossypetin 3,7,8-trimethyl ether | Cystathionine γ-Synthase | -7.7 | ug.edu.gh |

| Gossypetin 3,8-dimethyl ether | Cystathionine γ-Synthase | -7.7 | ug.edu.gh |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. researchgate.netplos.org Once a pharmacophore model is generated and validated, it can be used as a 3D query to rapidly screen large databases of compounds (virtual screening) to find novel molecules that match the required features. mdpi.commdpi.com

This approach has been successfully applied to flavonoids to identify potential inhibitors for various enzymes. researchgate.net For example, a ligand-based pharmacophore model was used to screen a library of natural products for potential inhibitors of Cystathionine γ-Synthase (CGS). mdpi.com The performance of each compound was measured by a "pharmacophore fit score," which indicates how well the molecule's chemical features align with the model. mdpi.cometflin.com As shown in the table below, Gossypetin 3,7,8-trimethyl ether and herbacetin were among the hits identified through this virtual screening process, demonstrating their alignment with the key chemical features required for binding. mdpi.com

| Compound | Pharmacophore Fit Score | Reference |

|---|---|---|

| Pyrogallol | 67.16 | mdpi.com |

| Chrysophanol | 67.04 | mdpi.com |

| Gossypetin 3,7,8-trimethyl ether | 66.88 | mdpi.com |

| Isoscutellarein | 66.81 | mdpi.com |

| Herbacetin | 66.74 | mdpi.com |

| Isoscutellarein 8-methyl ether | 66.74 | mdpi.com |

A primary outcome of in silico studies, particularly molecular docking, is the identification of potential protein targets and the specific amino acid residues within the binding site that interact with the ligand. For instance, the docking of flavonoids into the CGS enzyme of M. ulcerans revealed interactions with key residues in the binding pocket. mdpi.com These interactions often involve hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex. mdpi.com

In other computational studies, flavonoids have been evaluated against different protein targets. Research into non-small cell lung cancer therapeutics has involved the docking of flavonoids into the ROS-1 tyrosine kinase domain to identify potential inhibitors. mdpi.comnih.gov Another study exploring potential pesticides from natural sources docked a library of compounds, including herbacetin derivatives, against insect-specific targets such as acetylcholinesterase (AChE), prophenoloxidase, and the ecdysone (B1671078) receptor. mdpi.comnih.gov These computational approaches are invaluable for generating hypotheses about the mechanism of action and for guiding the selection of compounds for further experimental validation against these identified protein targets.

Computational Prediction of Pharmacological Profiles

Computational methods, including molecular docking and pharmacophore modeling, are instrumental in predicting the biological targets and activities of novel compounds. For this compound, while specific predictions are not extensively documented, data from closely related compounds allow for informed extrapolation.

The methylation of hydroxyl groups, which differentiates the title compound from its parent, herbacetin, can significantly alter properties like bioavailability, target affinity, and metabolic stability. ontosight.ai The parent compound, herbacetin, has been computationally identified as a novel allosteric inhibitor of ornithine decarboxylase (ODC), a key enzyme in cell growth and cancer. nih.gov Molecular docking studies showed that herbacetin binds effectively to an allosteric site on ODC, with the Aspartate 44 residue being critical for this interaction. nih.gov

Furthermore, computational screening of natural product libraries has provided insights into the potential activities of similar methylated flavonoids. In a study aimed at identifying inhibitors for Mycobacterium ulcerans, a compound closely related to the subject, Gossypetin 3,7,8-trimethyl ether, was evaluated using pharmacophore-based screening. mdpi.com This type of analysis helps to identify molecules with the correct three-dimensional arrangement of chemical features to bind to a specific biological target.

In silico docking studies on other related herbacetin ethers have predicted their binding affinities to various targets. For instance, Herbacetin-8,4′-dimethyl ether was evaluated for its potential as a bioinsecticide, with docking scores calculated for targets like acetylcholinesterase (AChE), prophenoloxidase (PPO), and the ecdysone receptor (EcR). nih.govmdpi-res.com These studies provide a predictive framework for how this compound might interact with homologous proteins or other targets.

Below is a table summarizing computational predictions for compounds structurally related to this compound.

| Compound | Study Type | Target | Finding/Score | Reference |

| Herbacetin | Molecular Docking | Ornithine Decarboxylase (ODC) | Identified as an allosteric inhibitor; binds to Asp44 residue. | nih.gov |

| Herbacetin | Molecular Docking | SARS-CoV 3CLpro | Identified as an inhibitor with an IC50 of 33.17 μM. | mdpi.com |

| Herbacetin | Molecular Docking | MERS-CoV 3CLpro | Identified as a potent inhibitor with an IC50 of 40.59 μM. | mdpi.com |

| Gossypetin 3,7,8-trimethyl ether | Pharmacophore Screening | M. ulcerans MetB | Pharmacophore Fit Score: 66.88 | mdpi.com |

| Herbacetin-8,4′-dimethyl ether | Molecular Docking | Insect Ecdysone Receptor (EcR) | Docking Score: -138.595 | nih.gov |

These computational findings for parent and sister compounds suggest that this compound likely possesses a range of biological activities worthy of further investigation. The presence of methoxy groups at positions 3, 7, and 8, with remaining hydroxyl groups at positions 5 and 4', creates a unique electronic and steric profile that could be computationally modeled to predict its interactions with a wide array of biological targets, from metabolic enzymes to viral proteins.

Rational Design of Enhanced Derivatives

Rational drug design uses the understanding of a compound's structure-activity relationships and its interaction with a biological target to create new, more effective derivatives. The core structure of this compound provides a versatile scaffold for such design efforts.

The primary goal in designing enhanced derivatives would be to improve upon a desired pharmacological effect, such as anticancer or antimicrobial activity, by fine-tuning the molecule's structure. This involves considering how modifications would affect the compound's binding affinity, selectivity, and pharmacokinetic properties.

Key strategies for the rational design of enhanced derivatives from the this compound scaffold include:

Modification of Remaining Hydroxyl Groups: The hydroxyl groups at the C5 and C4' positions are prime targets for modification.

Esterification or Etherification: Converting these hydroxyls into esters or other ether groups could enhance lipophilicity, potentially improving cell membrane permeability. The specific group added could also introduce new interaction points with a target protein.

Glycosylation: The addition of a sugar moiety at these positions could improve water solubility and alter the compound's absorption and distribution profile, a common strategy for modifying flavonoids. nih.gov

Demethylation/Remethylation: Selectively removing or shifting the existing methyl groups could probe their specific roles in target binding. For example, if the C3-methoxy group is found to be sterically hindering for a particular target, a derivative with a C3-hydroxyl group could be synthesized and tested. The parent herbacetin's activity against ODC relies on its hydroxyl groups for key interactions, suggesting that some demethylation might be beneficial for certain targets. nih.gov

Aromatic Ring Substitution: Adding substituents, such as halogens or small alkyl groups, to the A or B aromatic rings could modulate the electronic properties of the entire molecule. Structure-activity relationship studies on other flavonoids have shown that such modifications can significantly impact antioxidant or enzyme inhibitory activity. mdpi.com For instance, halogenation has been shown to increase the antioxidant potential of flavanones. mdpi.com

The design of these new derivatives would be guided by computational modeling. By docking proposed structures into the active sites of known herbacetin targets like ODC nih.gov or viral proteases mdpi.com, researchers can prioritize the synthesis of compounds with the highest predicted binding affinities and most favorable interaction profiles. This in silico-first approach saves significant time and resources compared to traditional synthetic screening.

Advanced Research Methodologies and Future Perspectives

Application of Omics Technologies in Mechanistic Studies

The advent of "omics" technologies has revolutionized the study of complex biological systems and offers a powerful lens through which to examine the mechanistic underpinnings of flavonoid bioactivity. These high-throughput approaches, including metabolomics, transcriptomics, and proteomics, provide a holistic view of the molecular changes induced by compounds like Herbacetin (B192088) 3,7,8-trimethyl ether.

Metabolomics can be employed to identify and quantify the downstream metabolic products of Herbacetin 3,7,8-trimethyl ether within a biological system. This approach can reveal how the compound is metabolized and how it influences endogenous metabolic pathways. For instance, metabolomic analysis of different colored soybean seed coats has successfully identified variations in flavonoid and isoflavonoid (B1168493) content, demonstrating the power of this technique in dissecting flavonoid biosynthesis and accumulation. mdpi.com Such studies can provide insights into the bioavailability and biotransformation of this compound.

Transcriptomics , the study of the complete set of RNA transcripts, can elucidate how this compound modulates gene expression. By analyzing changes in the transcriptome of cells or tissues upon exposure to the compound, researchers can identify the signaling pathways and regulatory networks that are affected. For example, integrated transcriptomic and metabolomic analyses have been used to unravel the flavonoid biosynthesis pathways in various plants, including mulberry fruit and safflower flowers. nih.govpeerj.com This approach could pinpoint the specific genes and pathways targeted by this compound, offering a deeper understanding of its mode of action.

Proteomics , the large-scale study of proteins, can identify the direct protein targets of this compound and the subsequent changes in protein expression and post-translational modifications. Techniques like thermal proteome profiling (TPP) can be used to identify the cellular targets of flavonoid compounds. researchgate.net By examining the proteome, scientists can uncover the molecular machinery through which this flavonoid exerts its biological effects. For example, proteomic analysis has been used to identify the molecular targets of quercetin, a related flavonoid, in human colon cancer cells. nih.gov

The integration of these omics technologies provides a comprehensive, multi-level understanding of the biological effects of this compound, from gene expression to protein function and metabolic output. frontiersin.orgteknoscienze.com

Development of Bio-guided Fractionation and Isolation Protocols

The discovery and purification of bioactive compounds from natural sources heavily rely on effective fractionation and isolation techniques. Bio-guided fractionation is a strategic approach where the separation process is directed by the results of biological assays. nih.gov This ensures that the fractions with the highest desired activity are prioritized for further purification, increasing the efficiency of isolating the target compound.

For a compound like this compound, which may be present in complex plant extracts, bio-guided fractionation is an invaluable tool. The process typically begins with a crude extract that is subjected to various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). jsmcentral.org Each resulting fraction is then tested for a specific biological activity, for instance, antioxidant or anti-inflammatory capacity. The most active fractions are then subjected to further rounds of separation until a pure, active compound is isolated.

The development of sophisticated chromatographic techniques has significantly advanced the isolation of flavonoids. jsmcentral.org For methylated flavonoids like this compound, specific protocols can be optimized based on their polarity and other physicochemical properties. The use of different solvent systems and stationary phases is crucial for achieving high purity. frontiersin.org

A typical bio-guided fractionation and isolation protocol for this compound might involve the following steps:

Extraction: Preparation of a crude extract from the plant source using a suitable solvent.

Initial Fractionation: Separation of the crude extract into fractions with broad differences in polarity using techniques like liquid-liquid partitioning or column chromatography.

Biological Screening: Testing each fraction for the desired biological activity.

Iterative Purification: Further separation of the most active fraction using more advanced chromatographic methods like preparative HPLC.

Structure Elucidation: Characterization of the isolated pure compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity as this compound.

This targeted approach not only facilitates the efficient isolation of the desired compound but also provides preliminary information about its biological relevance.

Strategies for Enhancing Biological Efficacy of Flavonoid Derivatives

Despite their promising biological activities, the therapeutic application of many flavonoids is hampered by factors such as low bioavailability and poor solubility. mdpi.comnih.gov Several strategies are being explored to enhance the biological efficacy of flavonoid derivatives like this compound.

One major approach is through structural modification . Chemical modifications such as glycosylation, acylation, and the introduction of different functional groups can significantly alter the physicochemical properties of flavonoids, potentially improving their absorption and distribution in the body. mdpi.comtandfonline.comresearchgate.net For instance, methylation of hydroxyl groups, as seen in this compound, can affect its bioavailability and interaction with biological targets. ontosight.ai

Another key strategy involves the use of advanced drug delivery systems . These technologies aim to improve the solubility, stability, and targeted delivery of flavonoids. Some of the promising formulation approaches include:

Nanostructures: Encapsulating flavonoids in nanoparticles, such as liposomes, micelles, and nanosuspensions, can enhance their solubility and bioavailability. frontiersin.orgresearchgate.net

Inclusion Complexes: Forming complexes with cyclodextrins can increase the aqueous solubility of poorly soluble flavonoids. frontiersin.org

Phospholipid Complexes (Phytosomes): Complexing flavonoids with phospholipids (B1166683) can improve their absorption and bioavailability. frontiersin.org

These formulation strategies can protect the flavonoid from degradation in the gastrointestinal tract and facilitate its transport across biological membranes, thereby increasing its concentration at the target site. nih.govjournalwjbphs.com

Exploration of Novel Therapeutic Targets and Mechanisms

Research into the therapeutic potential of flavonoids is continuously uncovering new molecular targets and mechanisms of action. For this compound, exploring its interaction with various cellular targets is crucial for identifying novel therapeutic applications.

Studies on the parent compound, herbacetin, have revealed several potential targets. For instance, herbacetin has been identified as a novel allosteric inhibitor of ornithine decarboxylase (ODC), an enzyme implicated in cancer development. nih.gov This suggests that this compound could also be investigated for its anti-cancer properties by targeting ODC or other cancer-related pathways.

Furthermore, flavonoids are known to modulate various signaling pathways involved in inflammation and cellular stress. nih.gov Herbacetin has been shown to suppress inflammatory responses by inhibiting key signaling molecules. nih.gov The trimethyl ether derivative may exhibit similar or enhanced activity in modulating these pathways.

Recent research has also highlighted the role of flavonoids in modulating microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression and are implicated in various diseases, including cardiovascular disease. nih.govfrontiersin.org Investigating the effect of this compound on miRNA expression could open up new avenues for its therapeutic use.

The exploration of novel therapeutic targets for this compound could be guided by computational methods, such as molecular docking, to predict its binding affinity to various proteins. researchgate.net These in silico predictions can then be validated through in vitro and in vivo experiments. A theoretical study has already explored the anti-coronavirus activity of certain herbacetin derivatives, suggesting potential antiviral applications. researchgate.netcitedrive.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Herbacetin 3,7,8-trimethyl ether in plant extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification, as it provides high sensitivity and specificity for flavonoid derivatives like this compound. For structural confirmation, tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) should be employed. Advanced deconvolution algorithms, such as the Automatic Mass Spectral Deconvolution and Identification System (AMDIS), can differentiate co-eluting compounds in complex matrices .

Q. What are the primary pharmacological activities associated with this compound?

- Methodological Answer : Studies report antioxidant and cytotoxic properties, which are evaluated using in vitro assays such as DPPH radical scavenging (for antioxidant activity) and MTT assays on cancer cell lines (e.g., HeLa or A549 cells). These activities are linked to its flavonoid structure, where methoxyl groups at positions 3, 7, and 8 influence redox potential and membrane permeability .

Q. How can researchers ensure the purity of synthesized this compound?

- Methodological Answer : Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic methods (NMR, IR). For example, HPLC with a C18 column and methanol-water gradient elution can resolve impurities, while NMR can confirm the absence of unreacted intermediates or positional isomers (e.g., distinguishing 3,7,8- from 3,8,4′-trimethyl derivatives) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for higher yield?

- Methodological Answer : Partial demethylation of fully methylated precursors (e.g., Herbacetin pentamethyl ether) using anhydrous aluminum chloride in nitrobenzene selectively removes methoxyl groups at positions 3 and 5. Reaction conditions (temperature, solvent ratio) must be rigorously controlled to minimize side products. Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients improves yield .

Q. What experimental approaches are used to study the anti-inflammatory mechanisms of this compound?

- Methodological Answer : Mechanistic studies involve in vitro models (e.g., LPS-induced RAW 264.7 macrophages) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Western blotting or siRNA silencing can validate pathway involvement, such as SGK1/NF-κB inhibition. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins like NF-κB subunits .

Q. Are there discrepancies in the reported positions of methoxyl groups in synthetic derivatives, and how can they be resolved?

- Methodological Answer : Positional isomerism (e.g., 3,7,8- vs. 7,8,4′-trimethyl ethers) arises from synthetic variability. X-ray crystallography or NOESY NMR can resolve ambiguities by mapping spatial interactions between protons. Comparative analysis of melting points and spectroscopic data with authenticated standards (e.g., tambulin, a 7,8,4′-trimethyl derivative) is critical .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the bioactivity of this compound across studies?

- Methodological Answer : Discrepancies may stem from variations in sample purity, assay protocols, or cell line specificity. Reproducibility requires strict adherence to standardized methods (e.g., ISO 10993 for cytotoxicity). Meta-analyses of pharmacokinetic parameters (e.g., IC₅₀ values) across multiple studies can identify outliers and establish consensus bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.